molecular formula C8H8O4 B3021576 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 771-03-9

3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No. B3021576
Key on ui cas rn: 771-03-9
M. Wt: 168.15
InChI Key: PKLPQOJFHFGVBS-UHFFFAOYSA-N
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Patent
US08053458B2

Procedure details

Dissolve 4-hydroxy-6-methyl-pyran-2-one (12.6 g, 100 mmol) in trifluoroacetic acid (50 ml). and add 7.8 g (100 mml) of acetyl chloride dropwise. Heat this mixture at reflux for 5 hours. Evaporate the reaction mixture under reduced pressure. Add 50 ml of water, extract with ethyl acetate (50 ml×3) and combine the organic layers. Wash with brine and dry (sodium sulfate). Chromatograph on silica gel, eluting with chloroform to provide 5.8 g (34.5 mmol) of 3-acetyl-4-hydroxy-6-methyl-pyran-2-one.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[O:5][C:4](=[O:9])[CH:3]=1.[C:10](Cl)(=[O:12])[CH3:11]>FC(F)(F)C(O)=O>[C:10]([C:3]1[C:4](=[O:9])[O:5][C:6]([CH3:8])=[CH:7][C:2]=1[OH:1])(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
OC1=CC(OC(=C1)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat this mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Evaporate the reaction mixture under reduced pressure
ADDITION
Type
ADDITION
Details
Add 50 ml of water
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (50 ml×3)
WASH
Type
WASH
Details
Wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (sodium sulfate)
WASH
Type
WASH
Details
Chromatograph on silica gel, eluting with chloroform

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(OC(=CC1O)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 34.5 mmol
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 34.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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